![molecular formula C14H18N2OS B2683496 1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 42569-89-1](/img/structure/B2683496.png)
1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
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Description
1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol, also known as DPTM, is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound has been shown to possess several interesting properties, including antioxidant, antimicrobial, and anticancer activities.
Scientific Research Applications
- Antihypertensive Agents : Urapidil, an antihypertensive drug, is synthesized using 1-(2-methoxyphenyl)piperazine as a key raw material . Its vasodilatory effects make it valuable in managing blood pressure.
- Aza-Michael Addition Reactions : Researchers use this compound to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions . These reactions play a crucial role in drug synthesis.
- Airborne Isocyanate Derivatives : A temperature-programmed packed capillary LC method with large-volume injection on-column focusing detects 1-(2-methoxyphenyl)piperazine derivatives of airborne toluene-2,4-diisocyanate, toluene-2,6-diisocyanate, hexamethylenediisocyanate, and methylenebisphenyl-4,4-diisocyanate . These derivatives are relevant in environmental monitoring and occupational health.
- Functionalized Bis(mercaptoimidazolyl)borates : By reacting 1-(2-methoxyphenyl)piperazine with an activated ester, researchers prepare functionalized bis(mercaptoimidazolyl)borates . These compounds have applications in coordination chemistry and materials science.
- Cyclic Amine Substituted Tröger’s Base Derivatives : Researchers utilize 1-(2-methoxyphenyl)piperazine to prepare cyclic amine-substituted Tröger’s base derivatives . Tröger’s base is a fascinating heterocyclic compound with diverse properties.
- Serotonin Receptors : 1-(2-Methoxyphenyl)piperazine interacts with serotonin receptors (e.g., HTR3A, HTR1A, HTR2A, HTR7) in pharmacological studies . Investigating these interactions sheds light on neurotransmitter signaling pathways.
Medicinal Chemistry and Drug Development
Analytical Chemistry and Environmental Monitoring
Materials Science and Coordination Chemistry
Organic Synthesis and Heterocyclic Chemistry
Pharmacology and Neurotransmitter Receptors
properties
IUPAC Name |
3-(2-methoxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-9-14(2,3)15-13(18)16(10)11-7-5-6-8-12(11)17-4/h5-9H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUMNHQSUJLSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2OC)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol |
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